molecular formula C12H20O2 B3013139 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid CAS No. 2551117-11-2

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid

Cat. No.: B3013139
CAS No.: 2551117-11-2
M. Wt: 196.29
InChI Key: FQXLLTSPSVGNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid is a chemical compound with a unique structure that includes two cyclopropane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid typically involves the formation of cyclopropane rings through cyclopropanation reactions. One common method is the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple. This reaction is known for its ability to produce cyclopropane rings with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropane rings can undergo substitution reactions with nucleophiles, leading to the formation of substituted cyclopropane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its cyclopropane rings. These rings can engage in various chemical interactions, including binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    trans-2-Phenylcyclopropane-1-carboxylic acid: Another cyclopropane derivative with a phenyl group instead of a pentyl group.

    Cyclopropane-1,2-dicarboxylic acid: Contains two carboxylic acid groups on the cyclopropane ring.

Uniqueness

2-(2-Pentylcyclopropyl)cyclopropane-1-carboxylic acid is unique due to its dual cyclopropane rings and the presence of a pentyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2-(2-pentylcyclopropyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-8-6-9(8)10-7-11(10)12(13)14/h8-11H,2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXLLTSPSVGNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CC1C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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